CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-
Overview
Description
Preparation Methods
The synthesis of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-dichloro-1-methyl-1,3,4-thiadiazole-2-amine under controlled conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in cellular function and viability .
Comparison with Similar Compounds
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- can be compared with other similar compounds, such as:
Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring and carboxamide group but differ in their substituents, leading to variations in their chemical and biological properties.
Thiadiazole derivatives:
The uniqueness of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2,2-dichloro-1-methyl-N-(1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3OS/c1-6(2-7(6,8)9)4(13)11-5-12-10-3-14-5/h3H,2H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRTYDBFHHJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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